molecular formula C18H16FNO4S B2752920 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 2320572-66-3

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2752920
CAS No.: 2320572-66-3
M. Wt: 361.39
InChI Key: KIWWDTLAOCNWDD-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic organic compound that features a bifuran moiety, a hydroxyethyl group, and a fluorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the bifuran moiety: This can be achieved through the coupling of two furan rings using a palladium-catalyzed cross-coupling reaction.

    Introduction of the hydroxyethyl group: This step may involve the reaction of the bifuran compound with an appropriate hydroxyethylating agent under basic conditions.

    Attachment of the fluorophenyl sulfanyl group: This can be done by reacting the intermediate with a fluorophenyl thiol in the presence of a suitable oxidizing agent to form the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The fluorophenyl sulfanyl group can be reduced to form a thiol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a thiol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bifuran moiety could play a role in stabilizing the compound’s interaction with its target, while the fluorophenyl sulfanyl group might enhance its binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding interactions. The bifuran moiety also contributes to its distinct electronic and structural characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c19-12-3-5-13(6-4-12)25-11-18(22)20-10-14(21)15-7-8-17(24-15)16-2-1-9-23-16/h1-9,14,21H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWWDTLAOCNWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)CSC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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